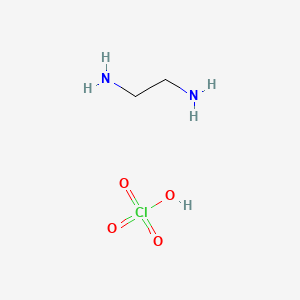

Perchloric acid--ethane-1,2-diamine (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perchloric acid–ethane-1,2-diamine (1/1) is a 1:1 stoichiometric adduct formed between perchloric acid (HClO₄) and ethane-1,2-diamine (ethylenediamine, C₂H₈N₂). This compound is likely a salt or co-crystal where ethylenediamine acts as a base, accepting protons from HClO₄. The structure may involve protonation of one or both amine groups, stabilized by perchlorate counterions. Such adducts are typically synthesized by mixing equimolar amounts of HClO₄ and ethylenediamine in a suitable solvent, followed by crystallization.

Perchloric acid is a strong oxidizer and acid, while ethylenediamine is a bidentate ligand and weak base. Their combination could yield a compound with unique reactivity, solubility, or thermal stability. Potential applications include use in non-aqueous titrations (as HClO₄ is employed in glacial acetic acid for basic substance titrations ) or as a precursor for energetic materials due to perchlorate’s oxidizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–ethane-1,2-diamine (1/1) typically involves the reaction of perchloric acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:

HClO4+C2H8N2→HClO4⋅C2H8N2

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the reactive nature of perchloric acid. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Perchloric acid–ethane-1,2-diamine (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions due to the presence of perchloric acid.

Substitution: The ethane-1,2-diamine moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Perchloric acid itself is a strong oxidizing agent and can react with reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles can react with the amine groups in ethane-1,2-diamine.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of ethane-1,2-diamine, while substitution reactions may produce halogenated amines.

Scientific Research Applications

Perchloric acid–ethane-1,2-diamine (1/1) has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound can be used in biochemical assays and as a stabilizing agent for certain biological molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of perchloric acid–ethane-1,2-diamine (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The perchloric acid component can act as a strong oxidizing agent, while the ethane-1,2-diamine component can form coordination complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and chemical reactions.

Comparison with Similar Compounds

Ethylenediamine Salts with Organic Acids

Ethylenediamine forms salts with organic acids, such as dodecanoic acid. For example:

- Salt 2 (2:1 ratio) : A Gemini surfactant with enhanced surface activity due to its dimeric structure .

| Property | Salt 1 (1:1) | Salt 2 (2:1) |

|---|---|---|

| Critical Micelle (CMC) | Higher CMC | Lower CMC |

| Surface Tension | Moderate reduction | Significant reduction |

| Thermal Stability | Lower | Higher |

Metal Complexes with Ethylenediamine Derivatives

Ethylenediamine derivatives form stable complexes with transition metals. For instance, dichloro(N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)platinum(II) is synthesized by reacting a hydroxyl-substituted ethylenediamine derivative with KPtCl₄ .

| Property | Platinum Complex | Perchloric Acid Adduct |

|---|---|---|

| Stability | High (chelate effect) | Moderate (ionic interaction) |

| Applications | Anticancer agents | Potential oxidizers/reagents |

| Solubility | Low in polar solvents | High in polar solvents |

The perchloric acid adduct lacks metal coordination but may serve as a precursor for synthesizing energetic salts or acidic reagents.

Corrosion-Inhibiting Amines

Ethylenediamine derivatives like DETA, TETA, and PEHA are studied for corrosion inhibition. Their performance correlates with the number of -NH- groups and DFT-calculated parameters (e.g., HOMO-LUMO gap) .

| Compound | -NH- Groups | Inhibition Efficiency |

|---|---|---|

| DETA | 3 | Moderate |

| TETA | 4 | High |

| PEHA | 5 | Very High |

Physical and Chemical Properties

Compared to pure ethylenediamine (m.p. 8.5°C, b.p. 116.5°C, pH 12 ), the perchloric acid adduct is expected to have:

- Higher melting point (due to ionic interactions).

- Lower pH (as HClO₄ neutralizes the amine’s basicity).

- Increased solubility in polar solvents (e.g., water, acetic acid).

Biological Activity

Perchloric acid--ethane-1,2-diamine (1/1) is a compound formed by the combination of perchloric acid (HClO₄) and ethane-1,2-diamine (C₂H₈N₂). This compound exhibits a variety of biological activities due to its unique chemical properties, which include strong acidity and chelation capabilities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

The synthesis of perchloric acid--ethane-1,2-diamine typically involves the neutralization of ethane-1,2-diamine with perchloric acid. The resulting compound is characterized by its ability to form stable complexes with metal ions due to the chelating properties of ethane-1,2-diamine. This interaction can influence various enzymatic activities and metabolic pathways in biological systems.

Chelation Properties

Perchloric acid--ethane-1,2-diamine acts as a chelating agent , binding to metal ions such as iron, copper, and zinc. This property is crucial in biological systems where metal ions play significant roles in enzymatic functions and metabolic processes. The chelation can modulate the availability of these metal ions, thereby influencing enzymatic activity.

Antimicrobial Properties

Research indicates that perchloric acid--ethane-1,2-diamine exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections. The exact mechanism by which this compound exerts its antimicrobial effects remains an area of active investigation.

The biological activity of perchloric acid--ethane-1,2-diamine can be attributed to several mechanisms:

- Metal Ion Interaction : By chelating metal ions, the compound can alter enzyme activities that depend on these metals for function.

- pH Modulation : The strong acidity of perchloric acid can affect the pH of biological environments, influencing various biochemical reactions.

- Oxidative Reactions : Ethane-1,2-diamine can participate in oxidation reactions that may lead to the formation of reactive oxygen species (ROS), impacting cellular processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of perchloric acid--ethane-1,2-diamine, it is beneficial to compare it with other similar compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Strong chelating agent for metal ions |

| Diethylenetriamine | C₄H₁₃N₃ | Bifunctional amine used in polymer synthesis |

| Triethylenetetramine | C₆H₁₈N₄ | Used in pharmaceuticals; higher amine content |

| Ethanolamine | C₂H₇NO | Used in surfactants; less basic than ethane diamine |

Perchloric acid--ethane-1,2-diamine stands out due to its dual action as both a strong acid and an effective chelator. This unique combination allows it to participate in complexation reactions that other similar compounds may not achieve.

Case Studies and Research Findings

Several studies have explored the biological implications of perchloric acid--ethane-1,2-diamine:

- Enzymatic Activity Modulation : A study demonstrated that the chelation of zinc by this compound inhibited certain enzymatic pathways involved in metabolic processes. This finding suggests potential therapeutic applications in conditions where metal ion dysregulation occurs.

- Antimicrobial Efficacy : In vitro studies revealed that perchloric acid--ethane-1,2-diamine exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial metal ion homeostasis was identified as a key mechanism behind its antimicrobial effects.

- Toxicological Assessment : Investigations into the safety profile of this compound indicated low toxicity levels at therapeutic doses. However, further studies are needed to fully understand its long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing perchloric acid–ethane-1,2-diamine (1/1) with high purity, and what factors influence yield?

- Methodological Answer : The synthesis involves nucleophilic substitution reactions, where ethane-1,2-diamine reacts with perchloric acid under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reactivity by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during acid addition minimizes side reactions (e.g., decomposition of perchlorate salts) .

- Purification : Recrystallization from ethanol-water mixtures improves purity, while column chromatography may resolve byproducts .

Q. How can researchers characterize the structural and thermal stability of perchloric acid–ethane-1,2-diamine (1/1)?

- Methodological Answer :

- Spectroscopic analysis : IR spectroscopy identifies N–H and ClO₄⁻ vibrational modes, while ¹H/¹³C NMR confirms proton environments and coordination .

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures; perchlorate salts typically exhibit stability up to 200°C but decompose exothermically above this threshold .

- X-ray crystallography : Resolves hydrogen bonding between the diamine and perchlorate ions, critical for understanding solid-state stability .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility data for perchloric acid–ethane-1,2-diamine (1/1) across different solvents?

- Methodological Answer :

- Systematic solvent screening : Compare solubility in water, ethanol, and acetonitrile using gravimetric analysis. Conflicting data may arise from trace moisture or impurities; use Karl Fischer titration to verify solvent dryness .

- Temperature-dependent studies : Measure solubility at 25°C and 40°C to assess entropy-enthalpy compensation effects. Contradictions often stem from unaccounted kinetic vs. thermodynamic solubility .

Q. What advanced techniques are recommended to study the compound’s coordination chemistry with transition metals?

- Methodological Answer :

- Electrospray ionization mass spectrometry (ESI-MS) : Identifies metal-ligand stoichiometry (e.g., Cu²⁺ or Fe³⁺ complexes) in solution .

- Cyclic voltammetry : Probes redox behavior of metal complexes; perchlorate’s non-coordinating nature simplifies interpretation of electron transfer processes .

- EPR spectroscopy : Resolves geometric and electronic structures of paramagnetic metal centers (e.g., Cu²⁺) .

Q. How can computational modeling aid in predicting the reactivity of perchloric acid–ethane-1,2-diamine (1/1) in catalytic systems?

- Methodological Answer :

- DFT calculations : Simulate reaction pathways for proton transfer or perchlorate reduction. Basis sets like 6-31G* are suitable for optimizing geometry and transition states .

- Molecular dynamics (MD) : Predict solvation effects in aqueous vs. organic media, critical for designing catalytic cycles .

Q. Analytical and Safety Considerations

Q. What analytical methods are critical for detecting trace impurities in perchloric acid–ethane-1,2-diamine (1/1)?

- Methodological Answer :

- HPLC-MS : Detects organic byproducts (e.g., oxidized diamine derivatives) with ppm-level sensitivity .

- ICP-OES : Quantifies heavy metal contaminants (e.g., Cd²⁺ or Pb²⁺) introduced during synthesis .

Q. What safety protocols are essential for handling perchloric acid–ethane-1,2-diamine (1/1) in oxidative environments?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of perchloric acid vapors, which are corrosive (R35) .

- Explosion mitigation : Avoid contact with organic solvents or reducing agents; conduct reactions in inert atmospheres (N₂ or Ar) .

- First aid : Immediate rinsing with water for skin/eye exposure; consult toxicity data (e.g., LD₅₀ for ethane-1,2-diamine derivatives) .

Q. Biological and Applied Research

Q. How can researchers evaluate the biological activity of perchloric acid–ethane-1,2-diamine (1/1) derivatives against pathogens?

- Methodological Answer :

- Antiplasmodial assays : Test in vitro against Plasmodium falciparum cultures (e.g., RPMI 1640 medium, 5% CO₂) .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to differentiate selective toxicity .

Q. What strategies resolve discrepancies in surface activity data for perchlorate-diamine salts?

- Methodological Answer :

- Critical micelle concentration (CMC) determination : Use pendant drop tensiometry under standardized conditions (e.g., 25°C, 0.1 M NaCl). Discrepancies may arise from ionic strength or purity .

- Comparative studies : Benchmark against structurally similar surfactants (e.g., Gemini surfactants with varying alkyl chains) .

Q. Data and Literature Review

Q. How should researchers navigate conflicting nomenclature or CAS registry entries for perchloric acid–diamine complexes?

Properties

CAS No. |

25682-07-9 |

|---|---|

Molecular Formula |

C2H9ClN2O4 |

Molecular Weight |

160.56 g/mol |

IUPAC Name |

ethane-1,2-diamine;perchloric acid |

InChI |

InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |

InChI Key |

CDGPZUQPOYESBE-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.OCl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.